2-Methoxy-4-(4-methylphenyl)phenol

Overview

Description

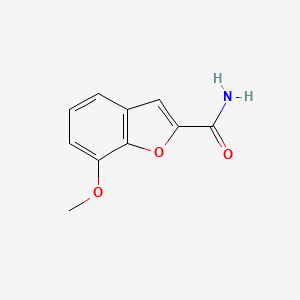

2-Methoxy-4-(4-methylphenyl)phenol is a chemical compound with the molecular formula C14H14O2 . It is also known as 3-methoxy-4’-methyl [1,1’-biphenyl]-4-ol . This compound is used in the preparation of renewable bis (cyanate) esters .

Synthesis Analysis

The 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol compound could be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method .Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group attached to a methoxy group and a methylphenyl group . The molecular weight of this compound is 214.26 .Chemical Reactions Analysis

The compound is usually formed by condensation of an aldehyde or ketone with a primary amine . It plays an important role in the formation of secondary organic aerosols (SOA). The gas-phase mechanism and kinetics of its reaction with OH radicals have been studied .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 1.092 g/mL at 25 °C . It has a boiling point of 221-222 °C and a refractive index of 1.537 .Scientific Research Applications

Anticancer Activity

2-Methoxy-4-(4-methylphenyl)phenol demonstrates potential in cancer research, particularly in breast cancer studies. Research by Sukria et al. (2020) focused on the anticancer activity of a Schiff base compound synthesized from vanillin and p-anisidin, which is structurally related to this compound. The compound showed weak activity in inhibiting T47D breast cancer cells, suggesting potential applications in cancer research and treatment (Sukria et al., 2020).

Interaction with Proteins

The interaction of fluorescent probes, including this compound, with Bovine Serum Albumin (BSA) has been studied by Ghosh et al. (2016). These studies provide insights into the binding constants and modes of quenching, which are crucial for understanding the interactions of such compounds with biological systems (Ghosh, Rathi, & Arora, 2016).

Prototropy and Radical Scavenging Activity

A study by Kaştaş et al. (2017) investigated two Schiff bases, including a compound similar to this compound, for their prototropy and radical scavenging activities. This research is important for potential therapeutic applications and the use of these compounds in medicinal and food industries (Kaştaş et al., 2017).

Properties and Thermal Stability in Polymers

The effect of o-methoxy groups on the properties and thermal stability of renewable high-temperature cyanate ester resins was explored by Harvey et al. (2015). This research is relevant for the development of advanced materials and polymers (Harvey et al., 2015).

Non-Linear Optical Material

The compound has been studied for its non-linear optical properties. Hijas et al. (2018) conducted spectroscopic investigations using density functional theory on 2-methoxy-4(phenyliminomethyl)phenol, highlighting its potential as a non-linear optical material (Hijas et al., 2018).

Antioxidant Activity

The antioxidant activity of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol compounds has been synthesized and characterized, as reported by Kusumaningrum et al. (2021). This research contributes to the understanding of the antioxidant properties of such compounds, which could have applications in healthcare and food preservation (Kusumaningrum et al., 2021).

Mechanism of Action

Target of Action

It is known to be a major component of black-ripe table olive aroma and has been identified as a major anti-inflammatory compound in bamboo vinegar .

Mode of Action

Its anti-inflammatory properties suggest that it may interact with targets involved in inflammatory pathways . More research is needed to fully understand its interaction with these targets and the resulting changes.

Biochemical Pathways

Given its anti-inflammatory properties, it is likely to impact pathways related to inflammation

Result of Action

It is known to exhibit anti-inflammatory effects , suggesting that it may modulate cellular responses to inflammation

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 2-Methoxy-4-(4-methylphenyl)phenol at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

It is believed that this compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is hypothesized that this compound may interact with transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is possible that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name |

2-methoxy-4-(4-methylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10-3-5-11(6-4-10)12-7-8-13(15)14(9-12)16-2/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFCVPVCZSUHHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80685410 | |

| Record name | 3-Methoxy-4'-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80685410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58005-51-9 | |

| Record name | 3-Methoxy-4'-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80685410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3060555.png)

![2-[(4-Methylbenzoyl)amino]benzamide](/img/structure/B3060561.png)